![molecular formula C14H14N4O4 B7432910 2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide](/img/structure/B7432910.png)
2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide
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Overview
Description
2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxazinanes and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide involves the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the compound.
Biochemical and physiological effects:
2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects, depending on the specific enzyme being targeted. For example, this compound has been found to inhibit the activity of certain proteases involved in cancer progression, as well as kinases involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide in lab experiments is its high potency and specificity towards certain enzymes. This allows for more precise and targeted inhibition of these enzymes, which can be useful in studying their biological functions. However, one limitation of using this compound is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for research involving 2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide. One area of focus is the development of more potent and selective inhibitors of specific enzymes, which can lead to the discovery of new therapeutic targets for various diseases. Another area of research is the investigation of the compound's potential as a drug delivery system, due to its ability to bind to specific enzymes and transport drugs to targeted cells. Additionally, further studies are needed to better understand the compound's toxicity and off-target effects, in order to optimize its use in experimental settings.
Synthesis Methods
The synthesis of 2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide involves the reaction between 2-oxo-1H-imidazole-3-carboxylic acid and 3-aminobenzoic acid, followed by cyclization with ethyl chloroformate. The resulting compound is then treated with hydrochloric acid to obtain the final product.
Scientific Research Applications
2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and molecular biology. This compound has been studied for its ability to inhibit certain enzymes, such as proteases and kinases, which play important roles in various biological processes.
properties
IUPAC Name |
2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-12(11-4-7-22-14(21)17-11)16-9-2-1-3-10(8-9)18-6-5-15-13(18)20/h1-3,5-6,8,11H,4,7H2,(H,15,20)(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIXLYOSMYDBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)NC1C(=O)NC2=CC(=CC=C2)N3C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide |
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